molecular formula C19H30O2 B14790717 (10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

Cat. No.: B14790717
M. Wt: 290.4 g/mol
InChI Key: NVKAWKQGWWIWPM-KSOHCGQZSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Stanolone, also known as dihydrotestosterone, is a potent androgenic metabolite of testosterone. It is generated by the 5-alpha reduction of testosterone and is considered a pure androgenic steroid because it cannot be aromatized to estradiol. This compound plays a crucial role in the development of masculine characteristics and has significant effects on scalp and body hair in humans .

Preparation Methods

Synthetic Routes and Reaction Conditions: Stanolone is synthesized primarily through the irreversible action of microsomal steroid 5-alpha-reductase on testosterone. This process follows Michaelis-Menten kinetics and is not affected by age. The enzyme steroid 5-alpha-reductase is localized in various tissues, including the prostate, skin, liver, and hair follicles, and catalyzes the formation of Stanolone from testosterone in these tissues .

Industrial Production Methods: Industrial production of Stanolone involves the chemical reduction of testosterone using specific reagents and catalysts. The process is designed to ensure high purity and minimal environmental impact. The synthetic route is relatively straightforward, involving the reduction of the 4,5-double bond in testosterone to produce Stanolone .

Chemical Reactions Analysis

Types of Reactions: Stanolone undergoes various chemical reactions, including oxidation, reduction, and substitution.

Common Reagents and Conditions:

    Oxidation: Stanolone can be oxidized to form androstanedione using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The reduction of Stanolone can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Substitution reactions involving Stanolone typically occur at the hydroxyl group, where it can be esterified or etherified using appropriate reagents.

Major Products Formed:

Scientific Research Applications

Stanolone has diverse applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry.

Chemistry: In chemistry, Stanolone is used as a reference compound for studying androgenic steroids and their derivatives. It is also employed in the synthesis of other steroidal compounds.

Biology: In biological research, Stanolone is used to study the effects of androgens on cellular processes and gene expression. It serves as a model compound for investigating androgen receptor interactions and signaling pathways.

Medicine: Medically, Stanolone is used in the treatment of androgen deficiency disorders, hormone-sensitive breast cancer, and androgenetic alopecia. It acts as a supplement in hormonal imbalances, inhibits tumor progression by competing with estrogen receptors, and stimulates hair growth while preventing hair loss .

Industry: In the industrial sector, Stanolone is used in the formulation of topical creams and gels for the treatment of conditions like gynecomastia and androgenetic alopecia. It is also utilized in the development of performance-enhancing drugs .

Mechanism of Action

Stanolone exerts its effects by binding to androgen receptors in various tissues throughout the body. This binding results in increased protein synthesis and cell growth, leading to anabolic effects such as muscle mass and strength. Stanolone also inhibits the actions of estrogen on target tissues by competitively binding to the estrogen receptor alpha. Additionally, it has mineralocorticoid activity, which can lead to sodium and water retention .

Comparison with Similar Compounds

Stanolone is unique among androgenic steroids due to its inability to be aromatized to estradiol, making it a pure androgenic steroid. Similar compounds include:

Stanolone’s unique properties make it valuable in both clinical and research settings, particularly for its potent androgenic effects and its role in the development of masculine characteristics.

Properties

Molecular Formula

C19H30O2

Molecular Weight

290.4 g/mol

IUPAC Name

(10S,13S)-17-hydroxy-10,13-dimethyl-1,2,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-one

InChI

InChI=1S/C19H30O2/c1-18-9-7-13(20)11-12(18)3-4-14-15-5-6-17(21)19(15,2)10-8-16(14)18/h12,14-17,21H,3-11H2,1-2H3/t12?,14?,15?,16?,17?,18-,19-/m0/s1

InChI Key

NVKAWKQGWWIWPM-KSOHCGQZSA-N

Isomeric SMILES

C[C@]12CCC(=O)CC1CCC3C2CC[C@]4(C3CCC4O)C

Canonical SMILES

CC12CCC(=O)CC1CCC3C2CCC4(C3CCC4O)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.